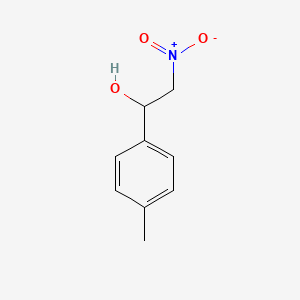

1-(4-Methylphenyl)-2-nitroethanol

Description

This compound is synthesized via an asymmetric Henry reaction, where 4-methylbenzaldehyde reacts with nitromethane in the presence of a chiral catalyst. The reaction typically employs (R)-29 (a bisisoquinoline-derived catalyst) to achieve enantioselectivity, yielding the (R)-enantiomer with 88% enantiomeric excess (ee) .

Key Synthetic Procedure (from ):

- Reactants: 4-methylbenzaldehyde (1 equiv), nitromethane (20 equiv).

- Catalyst: (R)-29 (10 mol%).

- Conditions: Ethanol or similar solvent, room temperature.

- Purification: Flash column chromatography (ethyl acetate/hexane = 1:8).

- Yield: 65% isolated yield.

- ¹H NMR (CDCl₃): δ 2.36 (s, CH₃), 4.46–4.64 (m, CH₂NO₂), 5.40–5.46 (m, CHOH), 7.26–7.30 (m, ArH).

- ¹³C NMR (CDCl₃): δ 21.2 (CH₃), 70.9 (CH₂NO₂), 81.3 (CHOH), 125.9–139.0 (aromatic carbons).

This compound serves as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-nitroethanol |

InChI |

InChI=1S/C9H11NO3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3 |

InChI Key |

IZWUDFARMFNVQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: 4-Methyl vs. 3-Methyl Derivatives

The position of the methyl group on the phenyl ring significantly impacts reactivity, yield, and stereoselectivity. Below is a comparison between 1-(4-methylphenyl)-2-nitroethanol and its 3-methyl isomer:

Key Observations :

- Yield : The para-methyl derivative exhibits a higher yield (65% vs. 57%), likely due to reduced steric hindrance during the Henry reaction.

- Stereoselectivity : The ee of 88% for the para-methyl compound suggests superior chiral induction compared to the meta-methyl analog, where ee data is unreported.

- NMR Shifts : The para-methyl group deshields aromatic protons less than the meta-methyl substituent, leading to subtle differences in chemical shifts.

Comparison with Other Nitroalcohol Derivatives

- Halogenated Analogs (e.g., 1-(2-chloro-5-nitrophenyl)-1-phenyl-2-nitroethanol): Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring may alter reactivity and hydrogen-bonding patterns in crystallization .

Precursor Compounds

- 1-(4-Methylphenyl)ethanol: A precursor synthesized via NaBH₄ reduction of 4-methylacetophenone (). Lacks the nitro group, making it less polar and reactive.

- 4-Methylbenzaldehyde: The starting aldehyde for this compound. Its electron-donating methyl group enhances nucleophilicity in the Henry reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.